(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves complex chemical reactions. For instance, one study explored its role as an intermediate in the 17-dehydroxylation of cortisol to a 17-deoxy-21-oic acid using mouse liver as the enzyme source. The study utilized tritium-labeled F enol aldehyde (a form of the compound) and found that its metabolic products include a 17-deoxy-21-oic acid, indicating stereospecific conversion from the enol aldehyde to hydroxy acid (Singer, Iohan, & Monder, 1986).

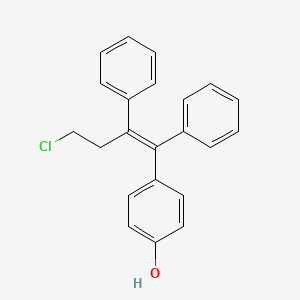

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various spectroscopic methods. The compound exhibits cis and trans isomeric forms, with a ratio of approximately 3:1, which plays a crucial role in its biological and chemical behavior. The specific arrangement of hydroxy and oxo groups on the pregnane skeleton is critical for its activity and interactions with enzymes (Singer, Iohan, & Monder, 1986).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including oxidative and reductive processes. One notable reaction is its conversion to 11 beta,20-dihydroxy-3-oxopregna-4-en-21-oic acid through metabolic pathways. This conversion is stereospecific, highlighting the importance of the compound's structure in its biological transformations (Singer, Iohan, & Monder, 1986).

Physical Properties Analysis

Although specific details on the physical properties of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al are not extensively documented, the properties such as melting point, solubility, and crystalline form can be inferred based on its structural analogs. These properties are influenced by the compound's molecular structure, particularly its functional groups and stereochemistry.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are significantly influenced by its functional groups. The presence of hydroxy and oxo groups makes it a reactive intermediate in various steroid metabolism pathways. Its participation in enzymatic reactions highlights its biochemical relevance and the importance of its chemical properties in biological systems (Singer, Iohan, & Monder, 1986).

科学的研究の応用

Polymer/Boehmite Nanocomposites

Boehmite alumina nanoparticles, with their versatile synthesis routes and functionalization possibilities, have been studied for their potential to improve mechanical and novel functional properties in polymers. The incorporation of these nanoparticles into polymers and polymer composites through different methods demonstrates the innovative approach towards enhancing material properties for various applications (J. Karger‐Kocsis & L. Lendvai, 2018).

Microbial Steroid Metabolism

Microbial 17β-reduction is a key reaction in the microbial metabolism of steroids, playing a role in the detoxication of exogenic steroids and the regulation of reducing equivalent pools. This process is significant for the pharmaceutical industry, highlighting the biotechnological applications for the production of 17β-hydroxy and 17-oxosteroids, demonstrating the microbial versatility in steroid transformations (M. Donova, O. Egorova & V. Nikolayeva, 2005).

Gonadal Steroids in Eel Maturation

In the Japanese eel, Anguilla japonica, certain gonadal steroids, notably 17α, 20β-dihydroxy-4-pregnen-3-one (17α, 20β-diOHprog), play a crucial role in final gonadial maturation, underlining the specific hormonal requirements for reproductive processes in aquatic species (K. Yamauchi, 1990).

2-Oxo Acid Dehydrogenase Complexes

2-Oxo acid dehydrogenase complexes, crucial metabolic checkpoints, have been reviewed for their architectural, catalytic, and regulatory principles. The use of synthetic phosphonate and phosphinate analogs of 2-oxo acids to inhibit these complexes offers insights into regulating metabolism for therapeutic benefits, demonstrating the interplay between metabolic regulation and potential medical applications (A. Artiukhov, A. Graf & V. Bunik, 2016).

Aluminum in Neurodegenerative Disorders

Aluminum's neurotoxic potential and its association with neurodegenerative diseases like Alzheimer's have been examined, highlighting the need for effective chelation strategies to mitigate aluminum's adverse effects on human health. Hydroxypyridinones have been discussed as promising aluminum chelators, underlining the intersection of chemistry and neurobiology in addressing metal-induced neurotoxicity (M. A. Santos, 2002).

将来の方向性

特性

CAS番号 |

105562-13-8 |

|---|---|

製品名 |

(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al |

分子式 |

C₂₁H₂₈O₄ |

分子量 |

344.44 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。